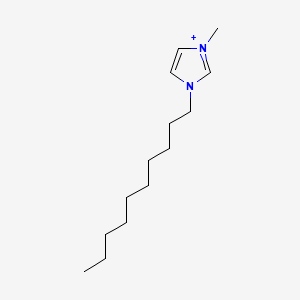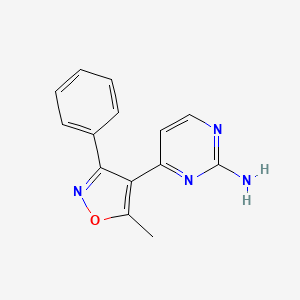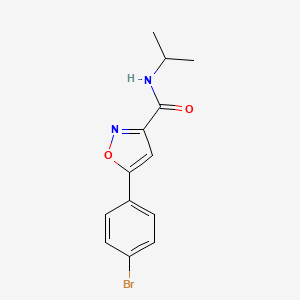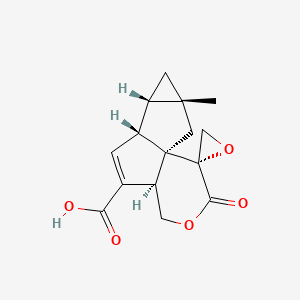
Pentalenolactone P
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentalenolactone P is a natural product found in Streptomyces omiyaensis with data available.
Scientific Research Applications
Inhibition of Vascular Smooth Muscle Cell Proliferation
Pentalenolactone has been studied for its effect on rat vascular smooth muscle cell proliferation. It functions as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase and has shown the ability to inhibit cell proliferation and DNA synthesis without causing cell death. This inhibition is mediated through the ERK1/2 cascade pathway, indicating potential applications in vascular health and disease treatment (Ikeda et al., 2001).
Role in Biosynthesis of Pentalenolactone and Neopentalenolactone
Research has delved into the biosynthetic gene clusters of pentalenolactone, exploring enzymes like PenE and PntE which catalyze Baeyer-Villiger oxidation, leading to the formation of pentalenolactone D and other compounds. This highlights pentalenolactone's role in microbial antibiotic production (Seo et al., 2011).
Molecular Cloning and Biochemical Function
The molecular cloning of genes within the pentalenolactone gene cluster has provided insights into the biosynthetic pathway of pentalenolactone. For example, the ptlF gene encodes a dehydrogenase that catalyzes the oxidation of 1-deoxy-11beta-hydroxypentalenic acid, an intermediate in the pentalenolactone biosynthetic pathway (You et al., 2007).
Regulation of Pentalenolactone Biosynthesis
Studies have also focused on the regulatory aspects of pentalenolactone biosynthesis. The MarR/SlyA family activators PenR and PntR are responsible for regulating the biosynthesis of this sesquiterpenoid antibiotic. These regulators bind to DNA sequences and respond to pentalenolactone and its intermediates, controlling the production of these compounds (Zhu et al., 2013).
P450-Catalyzed Oxidative Rearrangement
The enzymes PenM and PntM, belonging to the cytochrome P450 family, have been shown to catalyze the final step in pentalenolactone biosynthesis. This step involves an oxidative rearrangement, crucial for the production of the antibiotic pentalenolactone (Zhu et al., 2011).
Gene Cluster for Biosynthesis
The gene cluster responsible for the biosynthesis of pentalenolactone in Streptomyces avermitilis has been identified and characterized. This cluster includes genes that encode for enzymes essential for converting the sesquiterpene pentalenene into pentalenolactone, demonstrating the organism's role in the natural production of this compound (Tetzlaff et al., 2006).
Multifunctional Enzyme in Biosynthesis
Research has also focused on the multifunctional enzyme PtlD, which shows multiple activities, including hydroxylation, desaturation, and epoxidation, in the biosynthetic pathway of pentalenolactone. This discovery adds to the understanding of the complex enzymatic processes involved in the production of this compound (Deng et al., 2019).
properties
CAS RN |
93361-68-3 |
|---|---|
Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
(1R,3R,5S,6R,9R,13R)-3-methyl-12-oxospiro[11-oxatetracyclo[7.4.0.01,6.03,5]tridec-7-ene-13,2'-oxirane]-8-carboxylic acid |
InChI |
InChI=1S/C15H16O5/c1-13-3-9(13)8-2-7(11(16)17)10-4-19-12(18)15(6-20-15)14(8,10)5-13/h2,8-10H,3-6H2,1H3,(H,16,17)/t8-,9+,10+,13-,14-,15-/m1/s1 |
InChI Key |
QZXYENXDDHSXAD-KRFMCOFKSA-N |
Isomeric SMILES |
C[C@]12C[C@H]1[C@H]3C=C([C@H]4[C@]3(C2)[C@@]5(CO5)C(=O)OC4)C(=O)O |
SMILES |
CC12CC1C3C=C(C4C3(C2)C5(CO5)C(=O)OC4)C(=O)O |
Canonical SMILES |
CC12CC1C3C=C(C4C3(C2)C5(CO5)C(=O)OC4)C(=O)O |
synonyms |
pentalenolactone P |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Diphenyl-4-pyrazolecarboxylic acid [2-(4-methyl-3-nitrophenyl)-2-oxoethyl] ester](/img/structure/B1227707.png)
![2-[[(4-ethoxyphenyl)-oxomethyl]amino]acetic acid [2-(9H-fluoren-3-yl)-2-oxoethyl] ester](/img/structure/B1227709.png)
![2,4-dioxo-1H-pyrimidine-5-carboxylic acid [2-(2-bromoanilino)-2-oxoethyl] ester](/img/structure/B1227710.png)
![1-(2-Chlorophenyl)-3-[[(1-ethyl-2-methyl-5-benzimidazolyl)-oxomethyl]amino]thiourea](/img/structure/B1227713.png)
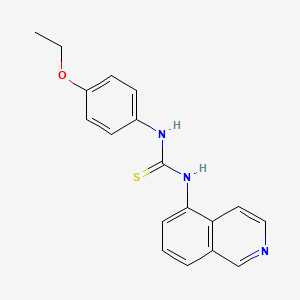
![2,5-dimethylbenzenesulfonic acid [4-[(Z)-[3-(2-aminoethyl)-2,4-diketo-thiazolidin-5-ylidene]methyl]-2-methoxy-phenyl] ester;hydrochloride](/img/structure/B1227715.png)
![3-[[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B1227716.png)
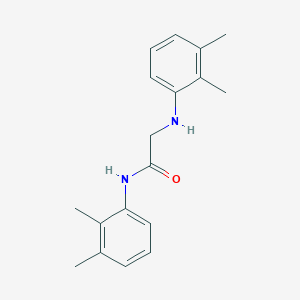
![2-(4-methyl-1-piperidinyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B1227719.png)
